Product packaging for RB69 regA protein(Cat. No.:CAS No. 147706-84-1)

RB69 regA protein

Cat. No.: B1177629
CAS No.: 147706-84-1
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Description

The RB69 RegA protein is a sequence-specific RNA binding protein that functions as a translational repressor in the RB69 bacteriophage life cycle . It shares a high degree (78%) of amino acid sequence identity with the well-characterized T4 phage RegA protein, but exhibits distinct RNA binding affinities and specificities . The protein binds to target mRNAs, preventing the initiation of translation for multiple phage genes, many of which are involved in DNA metabolism . Research has shown that the RNA-binding specificity is determined by key regions within the protein's structure, notably a helix-loop groove motif and a specific area between Val-15 and Ala-25 that resembles the helix-turn-helix domains found in DNA-binding proteins . In vitro selection (SELEX) studies have identified that the this compound has a strong binding preference for UAA triplet repeats in RNA . This protein is an essential tool for scientists studying post-transcriptional gene regulation, RNA-protein interactions, and the molecular biology of bacteriophages . The product is supplied for research purposes only.

Properties

CAS No.

147706-84-1

Molecular Formula

C40H37N3O10S

Synonyms

RB69 regA protein

Origin of Product

United States

Genetic and Evolutionary Landscape of Rb69 Rega Protein

Genomic Organization of the regA Gene within Bacteriophage RB69

The regA gene of bacteriophage RB69 is situated within a cluster of genes primarily involved in DNA replication. nih.govresearchgate.net This genomic arrangement is a conserved feature among T4-related phages. Specifically, the regA gene is located immediately downstream of gene 62. researchgate.net The entire cluster in RB69 includes genes homologous to T4's genes 45, 44, and 62, all of which are upstream of regA. nih.govnih.gov Downstream of regA is gene 43, which encodes the DNA polymerase. nih.gov This organization suggests a coordinated regulation and functional linkage of these genes, which are essential for the phage's replication cycle. The intercistronic region between regA and gene 43 has also been a subject of study, revealing important regulatory elements. nih.govoup.com

Comparative Analysis of regA Gene Homology Across T4-Related Bacteriophages

The regA gene is highly conserved across many T4-related bacteriophages, highlighting its essential function. pnas.orgnih.gov However, RB69 stands out as an exception, possessing a unique regA gene. nih.govasm.org While the RegA protein is identical in many T-even and RB phages, the RB69 RegA protein shows significant divergence. nih.gov This divergence makes RB69 a valuable subject for comparative studies to understand the structure-function relationships of RegA proteins. nih.gov Despite the differences, plasmid-encoded RB69 RegA can still repress the translation of early mRNAs in T4, indicating a degree of functional conservation. pnas.orgnih.gov

Sequence Conservation and Divergence with T4 RegA Protein

The predicted amino acid sequence of the this compound shares 78% identity with its T4 counterpart. pnas.orgnih.govoup.com This level of divergence is significant compared to the near-identical RegA proteins found in other T-even phages. asm.orgnih.gov The differences are not uniformly distributed; the amino-terminal region, which is crucial for RNA recognition, is more conserved than the carboxyl-terminal portion. pnas.org Notably, the helix-loop groove RNA binding motif of the T4 RegA protein is fully conserved in the this compound. researchgate.netnih.gov

Homology modeling of the this compound structure reveals that the divergent amino acid residues are clustered in specific areas on the protein's surface. researchgate.netnih.gov Despite these differences, key residues involved in RNA binding are conserved. nih.gov Missense mutations that affect the function of the protein are often found in residues that are conserved between T4 and RB69 RegA, further emphasizing the importance of these conserved regions. pnas.org

FeatureT4 RegA ProteinThis compound
Amino Acid Identity 100%78% (compared to T4) pnas.orgnih.govoup.com
Calculated Mass 14.6 kDa pnas.org14.4 kDa pnas.org
Isoelectric Point (pI) 9.6 pnas.org7.5 pnas.org
RNA Binding Motif Conserved Helix-Loop Groove researchgate.netnih.govConserved Helix-Loop Groove researchgate.netnih.gov
Repression of T4 mRNAs YesYes pnas.orgnih.govnih.gov

Phylogenetic Relationships and Evolutionary Context of regA Orthologs

Phylogenetic analysis places RB69 as a more distant relative of T4 compared to other T-even phages. nih.govnih.gov The divergence of the regA gene in RB69 is consistent with this broader evolutionary distance. nih.gov The study of regA orthologs across a range of T4-like phages reveals a mosaic pattern of evolution, where a core set of essential genes, including regA, is conserved, while other regions of the genome show more variability. asm.orgresearchgate.net The presence of regA-like genes in phages like KVP40, which infects Vibrio, suggests ancient insertion events of this gene into the DNA replication module of T4-like phages. asm.org The analysis of orthologous gene families in phages, known as phage orthologous groups (POGs), is a valuable tool for reconstructing phage phylogeny and understanding their evolutionary history. nih.gov

Autogenous Control of this compound Synthesis

A key feature of RegA protein regulation is its ability to control its own synthesis, a process known as autogenous control or autoregulation. pnas.orguniprot.org The RegA protein binds to its own mRNA and represses its translation. nih.govuniprot.org This feedback mechanism ensures that the levels of RegA protein are tightly controlled within the infected cell.

Studies have shown that the expression of the RB69 regA gene is also autogenously controlled. pnas.org In fact, the autoregulation of RB69 RegA appears to be more stringent than that of T4 RegA. pnas.org When the autoregulatory mechanism is disrupted by null mutations in the regA gene, there is a nearly 10-fold increase in the production of the RegA protein. pnas.org Furthermore, under induced conditions, wild-type RB69 regA expression vectors consistently produce 50-67% less RegA protein than identically configured T4 regA clones, highlighting the tighter control of the RB69 system. pnas.org The precise contributions of nucleotide changes in the translational operator region versus the amino acid differences in the repressor protein to this more stringent control are still under investigation. pnas.org

Regulatory AspectT4 RegARB69 RegA
Autogenous Control Yes nih.govuniprot.orgYes, and more stringent than T4 pnas.org
Effect of Null Mutation Increased protein production~10-fold increase in protein production pnas.org
Relative Protein Production Higher than RB69 from identical constructs pnas.org50-67% less than T4 from identical constructs pnas.org

Molecular Architecture and Structural Biology of Rb69 Rega Protein

Amino Acid Sequence Homology and Conservation with T4 RegA Protein

The RegA protein from bacteriophage RB69 shares a significant degree of similarity with its counterpart in the well-studied T4 phage. The predicted amino acid sequence of RB69 RegA is 78% identical and 85% similar to that of T4 RegA. pnas.org This high level of conservation is particularly notable in the amino-terminal portion of the protein, which contains only 4 of the 26 amino acid differences between the two proteins. pnas.org This conservation suggests the amino terminus is critical for RNA recognition. pnas.org In contrast, the carboxyl-terminal region exhibits more numerous substitutions. pnas.org

Mutational analyses have revealed that all ten missense mutations identified affect residues that are conserved between the RB69 and T4 RegA proteins, highlighting the functional importance of these shared amino acids. pnas.orgnih.gov Two regions are particularly sensitive to mutations: one between Val-15 and Ala-25 and another between Arg-70 and Ser-73. pnas.orgnih.gov

Predicted Secondary and Tertiary Structure of RB69 RegA Protein

Homology modeling, based on the known crystal structure of T4 RegA, has been employed to predict the three-dimensional structure of the this compound. nih.govnih.gov These models indicate that RB69 RegA, like T4 RegA, folds into a structure containing a helix-loop-groove motif that is essential for its function. nih.govnih.govresearchgate.net

Identification of Conserved Helix-Loop-Groove RNA Binding Motifs

The helix-loop-groove RNA binding motif, which is the primary site of interaction with RNA, is fully conserved in the this compound. nih.govnih.govresearchgate.net This motif forms a pocket or groove on the protein's surface that accommodates the target mRNA molecules. researchgate.net The conservation of this structural feature underscores its fundamental role in the mechanism of translational repression shared by both T4 and RB69 phages. nih.govnih.gov

Localization of Divergent Residues and Highly Conserved Regions on the Protein Surface

While the core RNA binding motif is conserved, the amino acid residues that differ between RB69 and T4 RegA are not randomly distributed. nih.govnih.gov Homology models reveal that these divergent residues are clustered in two specific areas on the protein's surface. nih.govnih.govresearchgate.net Conversely, there are two large regions of high conservation located near the helix-loop-groove. nih.govnih.govresearchgate.net These conserved surface areas are thought to play a role in RNA binding, potentially contributing to the nuanced differences in binding specificity and affinity observed between the two proteins. nih.govnih.gov

Quaternary Structure and Oligomeric State in Solution and during RNA Binding

In solution, the T4 RegA protein is known to exist as a dimer. nih.gov However, upon binding to its target RNA, it does so as a monomer. researchgate.netnih.gov Given the high degree of structural and functional homology, it is inferred that RB69 RegA likely follows a similar pattern of being a dimer in its free state and binding to RNA as a monomer. This transition from a dimeric to a monomeric state upon RNA interaction is a key aspect of its regulatory mechanism.

Critical Residues and Domains for RNA Binding Specificity

Role of Helix-A Residues (e.g., Lys14, Thr18, Arg21)

Within the crucial helix-loop-groove motif, several residues in helix A have been identified as playing an essential role in RNA binding. nih.gov Specifically, Lys14, Thr18, and Arg21 are vital for the interaction with target mRNAs. nih.gov These residues, located within the proposed RNA-binding pocket, contribute to the specific recognition and binding of the diverse mRNA targets that are regulated by the RegA protein. nih.govresearchgate.net The conservation of these residues between T4 and RB69 RegA further emphasizes their importance in the fundamental mechanism of translational repression. pnas.org

Importance of Conserved Loop Residues (e.g., Trp81, Phe106)

The this compound, a translational repressor in bacteriophage RB69, shares a high degree of sequence identity (78%) and a conserved structural motif with its T4 phage counterpart. nih.govnih.gov This conservation is particularly evident in the helix-loop groove, which constitutes the primary RNA-binding domain. nih.govnih.gov Within this domain, specific amino acid residues located in loop regions play a pivotal role in RNA recognition and binding. Notably, Tryptophan 81 (Trp81) and Phenylalanine 106 (Phe106) are critical conserved residues whose functions have been elucidated through structural and mutagenesis studies. nih.govresearchgate.net

Modeling of the this compound, based on the crystal structure of the T4 RegA protein, reveals a unique RNA-binding pocket or groove. nih.govresearchgate.net This pocket is formed by residues from an N-terminal α-helix and two loops. researchgate.net The strategic positioning of Trp81 and Phe106 within these loops is crucial for the protein's ability to bind to the translation initiation regions of target mRNAs and repress their expression. nih.govresearchgate.net

Trp81: An Essential Component for RNA Binding

Trp81 is a highly conserved residue located in a loop (loop 3) that forms one side of the RNA-binding groove. researchgate.netresearchgate.net Its significance is underscored by mutagenesis studies where the substitution of Trp81 with Alanine (Ala81) in both T4 and RB69 RegA proteins completely abolishes their RNA binding capabilities. nih.govresearchgate.net This dramatic loss of function highlights the indispensable role of the bulky, aromatic side chain of tryptophan in creating a critical contact point or maintaining the structural integrity of the binding pocket necessary for RNA interaction. The location of Trp81 within the proposed RNA-binding helix-loop groove further supports its direct involvement in the recognition of target RNA sequences. nih.govresearchgate.net

Phe106: Defining the Binding Pocket Boundary

The concerted action of these and other conserved residues within the helix-loop groove allows the monomeric form of RegA to recognize and bind to a diverse set of mRNA targets. nih.govresearchgate.net Although the RegA proteins of T4 and RB69 exhibit some differences in their RNA binding specificities, the fundamental architecture of the binding site, including the critical contributions of Trp81 and Phe106, is highly conserved. nih.govnih.gov

Mechanisms of Translational Repression by Rb69 Rega Protein

General Principles of RegA-Mediated Translational Control

RB69 RegA protein functions as a negative regulator of gene expression by interfering with the translation process. Its primary role is to control the synthesis of a subset of early phage proteins, particularly those essential for DNA replication and metabolism. pnas.orgnih.gov The core principle involves RB69 RegA binding directly to specific sequences within the 5' untranslated region (UTR) or the translation initiation region (TIR) of target mRNAs. nih.govnih.govnih.govuniprot.orgresearchgate.net This binding event blocks or hinders the access of the bacterial ribosome to the initiation codon and surrounding sequences, thereby preventing the formation of a functional translation initiation complex. researchgate.netpnas.org This post-transcriptional control mechanism allows the phage to fine-tune the levels of essential proteins during its infection cycle.

Target mRNA Recognition and Binding Site Characterization

This compound exhibits specificity in its RNA binding, recognizing distinct nucleotide sequences within its target mRNAs. These recognition elements (REs) are typically located in or near the translation initiation regions of the regulated genes. nih.govnih.govuniprot.orgresearchgate.netresearchgate.net The precise sequence and structural context of these binding sites are critical determinants of RegA binding affinity and the efficiency of translational repression. nih.govresearchgate.net

Mapping of RB69 RegA Binding Sites on Target mRNAs (e.g., gene 44, gene 45) using RNase Protection Assays

RNase protection assays have been instrumental in precisely mapping the binding sites of this compound on target mRNAs. This technique involves incubating the target mRNA with RegA protein and then digesting the unprotected RNA with RNases. The regions of the mRNA bound by RegA are protected from digestion and can be identified. nih.govnih.govuniprot.orgresearchgate.netresearchgate.netpnas.org

Studies using RNase protection assays on synthetic RNAs corresponding to the TIRs of RB69 gene 44 and gene 45 have revealed specific protected regions. For RB69 gene 44 mRNA, RegA protects nucleotides -9 to -3 relative to the start codon. nih.govnih.gov On RB69 gene 45 mRNA, the protected site spans nucleotides -8 to -3 relative to the start codon. nih.govnih.gov These mapped regions highlight the close proximity of the RegA binding sites to the translation initiation codons of its targets.

Nucleotide Sequences of Translation Initiation Regions (TIRs) Recognized by RB69 RegA

The nucleotide sequences within the TIRs recognized by RB69 RegA are often purine-rich and share similarities, although they are not identical across all target mRNAs. nih.govnih.govnih.govuniprot.orgresearchgate.netresearchgate.net The mapped binding site on RB69 gene 44 mRNA contains the sequence GAAAAUU. nih.govnih.gov The protected site on RB69 gene 45 mRNA contains the sequence GAAAUA. nih.govnih.gov These sequences, located just upstream of the start codon, are key determinants for RegA recognition and binding. Studies involving in vitro selection (SELEX) have also identified UAA repeat sequences as high-affinity RNA targets for RB69 RegA. nih.gov

Overlap of RegA Binding Sites with Shine-Dalgarno Sequences

A critical aspect of RB69 RegA-mediated repression is the frequent overlap or close proximity of its binding sites with the Shine-Dalgarno (SD) sequence in the target mRNAs. nih.govresearchgate.net The Shine-Dalgarno sequence is a ribosomal binding site in prokaryotic mRNA, typically located about 10 nucleotides upstream of the start codon, that is complementary to the 3' end of the 16S rRNA and is essential for recruiting the ribosome to the translation initiation site. thermofisher.com The overlap of the RegA binding site with the SD sequence allows RegA to directly compete with the ribosome for binding to the mRNA, a key mechanism of translational inhibition. nih.govresearchgate.net For instance, the protected sequences in both RB69 gene 44 and gene 45 mRNAs overlap with the Shine-Dalgarno sequences of the respective mRNAs. nih.gov

Mechanism of Ribosome Occlusion and Translation Initiation Inhibition

The primary mechanism by which this compound represses translation is through ribosome occlusion. researchgate.netpnas.org By binding to its specific recognition site within the TIR, which often overlaps with the Shine-Dalgarno sequence, RegA physically blocks the access of the 30S ribosomal subunit to the mRNA. researchgate.netpnas.org This steric hindrance prevents the ribosome from binding correctly to the initiation site and forming the translation initiation complex necessary for protein synthesis. researchgate.netpnas.org The binding of RegA effectively sequesters the TIR, making it unavailable for ribosomal recognition and binding, thereby inhibiting translation initiation.

Hierarchical Nature of RegA-Mediated Translational Repression

Translational repression by this compound is not uniform across all its target mRNAs; instead, it exhibits a hierarchical nature. researchgate.netnih.govoup.com This means that different target genes are repressed to varying degrees, with some mRNAs being more sensitive to RegA-mediated inhibition than others. researchgate.netnih.govoup.com This hierarchy is influenced by factors such as the intrinsic binding affinity of RegA for the specific recognition sequence on each mRNA and the context of the binding site within the TIR. researchgate.netnih.govoup.com For example, comparative studies have shown that this compound exhibits different affinities for the recognition elements of different genes, such as gene 44, gene 45, and its own gene, regA. nih.govoup.com This differential binding affinity contributes to the observed hierarchy of repression, allowing the phage to prioritize the regulation of certain genes over others.

Table 1: Mapped RB69 RegA Binding Sites on Target mRNAs

Target mRNAProtected Nucleotide Region (relative to AUG)Sequence within Protected RegionMapping Method
gene 44-9 to -3GAAAAUURNase Protection Assay
gene 45-8 to -3GAAAUARNase Protection Assay

Table 2: Relative Binding Affinities of RB69 RegA for Target RNAs

Target RNA (Recognition Element)Relative Affinity (Qualitative)
gene 44Highest
gene 45Higher
regALower

Note: Quantitative affinity data (e.g., Kd values) may vary depending on experimental conditions and specific RNA sequences used in different studies. nih.govoup.com

Rna Binding Specificity and Affinity of Rb69 Rega Protein

Quantitative Analysis of RNA Binding Affinity (Kapp Values)

Quantitative RNA gel shift assays have been employed to determine the apparent association constants (Kapp values) for RB69 RegA protein binding to various RNA targets. nih.govresearchgate.net These studies provide a quantitative measure of the protein's affinity for different RNA sequences. For example, studies have shown that this compound binds to an 18mer RNA corresponding to the translation initiation region of RB69 gene 44 and a 16mer RNA from T4 gene 44. oup.comnih.gov The Kapp values reflect the strength of these interactions.

Comparative RNA Binding Specificities with T4 RegA Protein

While RB69 RegA and T4 RegA proteins share significant sequence identity and a conserved RNA binding motif, they exhibit measurable differences in their RNA binding specificities. nih.govoup.comnih.gov Comparative gel shift assays have been instrumental in highlighting these differences. nih.govresearchgate.net

Differential Affinity for Cognate and Heterologous Target RNAs (e.g., T4 gene 44 RE RNA, RB69 gene 44 RE RNA, RB69 gene 45 RE RNA)

Studies comparing the binding of RB69 RegA and T4 RegA to various recognition elements (REs) from both phages have revealed differential affinities. This compound demonstrates an approximately 7-fold higher affinity for T4 gene 44 RE RNA compared to T4 RegA protein. nih.govresearchgate.net Furthermore, this compound binds RB69 gene 44 RE RNA with a 4-fold higher affinity than T4 RegA protein. nih.govresearchgate.net Conversely, T4 RegA exhibits a higher affinity for RB69 gene 45 RE RNA than this compound. nih.govresearchgate.net This indicates that despite their homology, there are distinct preferences for specific RNA sequences between the two RegA proteins.

The protected binding site for this compound on RB69 gene 44 mRNA has been mapped to nucleotides -9 to -3 relative to the start codon, containing the sequence GAAAAUU. nih.govoup.com On RB69 gene 45, the protected site is nucleotides -8 to -3, with the sequence GAAAUA. nih.govoup.com Interestingly, T4 RegA protein protects the same nucleotides on these RB69 RNAs. nih.govoup.com

Identification of High-Affinity RNA Targets using In Vitro Selection (SELEX)

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) technique has been utilized to identify RNA sequences that are preferentially bound by this compound in vitro. nih.govnih.govcore.ac.uk This method involves selecting high-affinity RNA ligands from a pool of randomized sequences. nih.govcore.ac.ukuam.es

Characterization of Preferred RNA Sequences (e.g., UAA repeats, GAGGAAAUUAU)

SELEX experiments with this compound have revealed a striking enrichment of UAA repeats in the selected RNA pool. nih.govcore.ac.uk After multiple rounds of selection, sequences containing repeating (UAA) units were clearly favored. nih.govcore.ac.uk One identified preferred sequence for this compound is GAGGAAAUUAU. nih.gov While the importance of certain conserved bases within a NNGGNAANNNN motif was noted in naturally occurring sites, the SELEX studies highlighted the prominence of UAA sequences. nih.govnih.govcore.ac.uk The preponderance of UAA in SELEX-selected RNAs distinguishes the binding sites identified for RB69 RegA from those for T4 RegA. core.ac.uk

Role of UAA Stop Codons in Preferred Binding Sites

Sequences located between the Shine-Dalgarno sequence and the initiation codon, which frequently contain a UAA stop codon of a 5'-adjacent gene, appear to be preferred binding sites for this compound. nih.govcore.ac.uk SELEX results show that RB69 RegA binds UAA RNA, and while the presence of an AUG codon might slightly enhance affinity, (UAA)4 alone can still bind the purified protein. nih.govcore.ac.uk Dissociation constant measurements indicated that RNAs shortened to (UAA)3 and (UAA)2 also retained binding ability, whereas the presence of cytosine clearly prevented binding by RB69 RegA. nih.govcore.ac.uk A natural RB69 gene 44 stop codon and adjacent gene 62 initiation codon sequence (GAAAUAAUAUG) was found to be similar to in vitro selected RNA and demonstrated binding to RB69 RegA. nih.govcore.ac.uk

Table 1: Comparative RNA Binding Affinities of RB69 and T4 RegA Proteins

RNA TargetRB69 RegA AffinityT4 RegA AffinityRelative Affinity (RB69 vs T4)
T4 gene 44 RE RNAHigherLower~7-fold higher for RB69 nih.govresearchgate.net
RB69 gene 44 RE RNAHigherLower4-fold higher for RB69 nih.govresearchgate.net
RB69 gene 45 RE RNALowerHigherT4 higher than RB69 nih.govresearchgate.net

Table 2: Hierarchy of Affinities for Cognate RNAs

ProteinHierarchy of Affinities
RB69 RegAgene 44 > gene 45 > regA nih.govresearchgate.net
T4 RegAgene 44 > gene 45 > regA nih.govresearchgate.net

Table 3: Apparent Dissociation Constants (Kdapp) for RB69 RegA Binding to Selected RNAs

RNA SequenceKdapp (nM)Notes
RB69 44 RNA122 core.ac.ukNatural site
T4 44 RNA16 core.ac.ukNatural site, higher affinity than RB69 44
RB69 regA-78 site165 core.ac.ukNatural site, longer RNA
(UAA)4-AUG3'295 core.ac.ukSELEX sequence
(UAA)4-AAG3'337 core.ac.ukSELEX variant
(UAA)3281 core.ac.ukSELEX truncated sequence
5'AUG-(UAA)3350 core.ac.ukSELEX variant

Impact of Mutations on RNA Binding Specificity and Translational Repression (e.g., RegA691 (Ile-24→Thr) Phenotype)

The RegA protein, a highly conserved RNA-binding protein found in bacteriophage T4 and related phages like RB69, functions as a translational repressor for numerous phage mRNAs involved in DNA metabolism. nih.govpnas.orgresearchgate.net Studies involving nucleotide sequencing and characterization of the repressor properties of several T4 and RB69 regA mutations have provided insights into the regions critical for RegA function. nih.govnih.gov

Ten missense mutations analyzed were found to affect residues conserved between RB69 and T4 RegA. nih.govnih.gov Two regions within the RegA protein have been identified as particularly sensitive to mutations: one spanning residues Val-15 to Ala-25 and another between Arg-70 and Ser-73. nih.govpnas.orgnih.govresearchgate.net Sequence alignments and mutational data suggest that the region from Val-15 to Ala-25 may resemble helix-turn-helix domains found in DNA-binding proteins and is implicated in conferring RNA-binding specificity upon RegA. nih.govpnas.orgnih.gov

A specific mutation, RegA691 (Ile-24→Thr), has been shown to exhibit an in vivo phenotype that appears to differentiate between site-specific and cooperative binding modes involved in the hierarchical nature of RegA-mediated translational repression. nih.govpnas.orgresearchgate.netnih.gov This suggests that the Ile-24 residue, located within the Val-15 to Ala-25 region, plays a role in the nuanced mechanisms by which RegA interacts with its target mRNAs to exert translational control. The RegA691 mutant protein retains autogenous control, indicating that this specific mutation does not abolish the protein's ability to regulate its own synthesis. pnas.org

The hierarchy of affinities for cognate RNAs for both RegA proteins was generally gene 44 > gene 45 > regA. nih.govnih.gov Notably, this compound displayed the highest affinity for T4 gene 44 RE RNA, while T4 RegA had the highest affinity for RB69 gene 45 RE RNA. nih.govnih.gov The broader range between the highest and lowest affinities observed for this compound for the tested RNAs suggests that a wider range of protein concentrations may be required in vivo to repress its target mRNAs. nih.gov

The helix-loop groove RNA binding motif found in T4 RegA protein is conserved in this compound. nih.govnih.gov RNase protection assays have shown that both T4 and RB69 RegA proteins protect the same binding sites on RB69 gene 44 and gene 45 RE RNAs, despite their differences in binding affinities and specificities. nih.govnih.gov For RB69 gene 44 RE RNA, the protected site is GAAAAUU, spanning nucleotides -9 to -3 relative to the start codon. nih.govnih.gov On RB69 gene 45, the protected site (nucleotides -8 to -3) contains a similar purine-rich sequence, GAAAUA. nih.govnih.gov

These findings highlight the importance of specific amino acid residues and regions, such as the one containing Ile-24, in determining the RNA binding characteristics and translational repression efficiency of this compound. Mutations in these areas can alter the protein's interaction with target mRNAs, influencing the intricate regulatory networks within the phage.

RNA Binding Affinities of T4 and RB69 RegA Proteins for Various Target RNAs

Target RNA (Recognition Element)RB69 RegA Affinity (Relative)T4 RegA Affinity (Relative)
T4 gene 44~7x Higher than T4 RegA nih.govnih.gov1x (Reference)
RB69 gene 444x Higher than T4 RegA nih.govnih.gov1x (Reference)
RB69 gene 45Lower than T4 RegA nih.govnih.govHigher than RB69 RegA nih.govnih.gov
T4 regALowest among tested RB69 targets nih.govLower than T4 gene 44/45 nih.gov
RB69 regALower than RB69 gene 44/45 nih.govLower than T4 gene 44/45 nih.gov

Note: Relative affinities are based on comparative gel shift assays. nih.govnih.gov

Summary of Key Mutational Regions in RegA Protein

RegionResiduesProposed FunctionSensitivity to Mutation
Region 1Val-15 to Ala-25RNA-binding specificity (helix-turn-helix like) nih.govpnas.orgnih.govHigh nih.govpnas.orgnih.govresearchgate.net
Region 2Arg-70 to Ser-73Sensitive to mutation nih.govpnas.orgnih.govresearchgate.netHigh nih.govpnas.orgnih.govresearchgate.net
Ile-24 (RegA691)Ile-24Distinguishes binding modes nih.govpnas.orgresearchgate.netnih.govHigh (Mutation leads to distinct phenotype) nih.govpnas.orgresearchgate.netnih.gov

Functional Interplay and Regulatory Networks

Interaction of RB69 RegA with Phage Early and Middle Genes

RB69 RegA protein acts as a translational repressor for a subset of phage early and middle genes. These genes typically encode enzymes involved in DNA replication, recombination, and nucleotide metabolism. Studies have shown that RB69 RegA can repress the translation of several T4 early mRNAs, including those for genes rIIA, rIIB, 44, 45, rpbA, and regA itself, when expressed in vivo. nih.gov This indicates a degree of functional overlap and recognition of similar mRNA targets between the RegA proteins of RB69 and T4.

The mechanism of repression involves RB69 RegA binding to the translation initiation region (TIR) of target mRNAs. core.ac.uknih.govresearchgate.netnih.gov This binding site is often located between the Shine-Dalgarno sequence and the AUG start codon. core.ac.uknih.gov By occupying this region, RB69 RegA is thought to compete with the ribosome for access to the mRNA, thereby inhibiting the formation of the translation initiation complex. nih.gov

Research indicates that RB69 RegA exhibits differential affinities for various target RNAs, leading to a hierarchy of repression. nih.govresearchgate.netresearchgate.netnih.gov Quantitative RNA gel shift assays have demonstrated that RB69 RegA generally has a higher affinity for certain target RNAs compared to T4 RegA. nih.govresearchgate.netnih.gov For instance, RB69 RegA shows a higher affinity for T4 gene 44 recognition element (RE) RNA and RB69 gene 44 RE RNA than T4 RegA does for these same sequences. nih.govresearchgate.netresearchgate.netnih.gov Conversely, T4 RegA may exhibit higher affinity for other RNAs, such as RB69 gene 45 RE RNA. nih.govresearchgate.netresearchgate.netnih.gov Across both phages, a consistent hierarchy of affinities is observed for the tested genes: gene 44 > gene 45 > regA. nih.govresearchgate.netresearchgate.netnih.gov This differential binding affinity allows for a stepwise shut-off of target gene expression as the concentration of RegA protein increases during phage infection, optimizing the temporal control of viral protein synthesis. nih.gov

RNase protection assays have been used to map the specific binding sites of RB69 RegA on target mRNAs. On RB69 gene 44 mRNA, the protected region spans nucleotides -9 to -3 relative to the start codon, containing the sequence GAAAAUU. nih.govresearchgate.netnih.gov On RB69 gene 45 mRNA, the protected site is located at nucleotides -8 to -3 and contains the sequence GAAAUA. nih.govresearchgate.netnih.gov Interestingly, T4 RegA protein protects the same nucleotides on these RB69 RNAs, suggesting that despite differences in binding affinities, the core recognition sites can be shared between the two RegA homologs. nih.govresearchgate.netnih.gov

Coordinate Translational Regulation of Polycistronic mRNAs (e.g., gene 44/gene 62 clamp loader complex)

RB69 RegA is involved in the coordinate translational regulation of polycistronic mRNAs, particularly those encoding components of the DNA replication machinery. A notable example is the mRNA encoding the gene 44/gene 62 clamp loader complex. core.ac.ukresearchgate.net This complex is essential for phage DNA replication, and its expression is tightly controlled.

The mRNA for the pentameric (4:1) phage gp44/62 DNA polymerase clamp loader complex is a known target for RB69 RegA-mediated translational repression. core.ac.ukresearchgate.net The binding site for RB69 RegA on this mRNA is located in the intercistronic region, specifically between the stop codon of gene 44 and the initiation codon of the downstream gene 62. core.ac.ukresearchgate.net This region contains a sequence (GAAAUAAUAUG) that is similar to the RNA sequences identified as high-affinity binding sites for RB69 RegA through in vitro selection (SELEX) experiments. core.ac.ukresearchgate.net

The proximity of the RegA binding site to the translation initiation signals of downstream genes in a polycistronic mRNA allows for coordinate regulation. By binding to this intercistronic region, RB69 RegA can simultaneously repress the translation of multiple genes encoded on the same mRNA molecule, such as gene 62, which is translationally coupled to gene 44. This mechanism ensures that the synthesis of related proteins, like the subunits of the clamp loader complex, is controlled in a coordinated manner.

Distinction of RegA-Regulated mRNAs from Unregulated Phage RNAs

RB69 RegA selectively represses the translation of a specific subset of phage mRNAs while leaving numerous other phage transcripts unaffected. nih.gov This selectivity is crucial for the proper temporal control of phage development, ensuring that only certain early and middle genes are down-regulated as infection progresses.

The distinction between regulated and unregulated mRNAs is primarily determined by the presence of specific recognition sequences within the translation initiation regions of the target transcripts. While there is no single, highly conserved nucleotide sequence or apparent similar structure common to all RegA-regulated mRNAs, they tend to be A+U rich. nih.govnih.gov

In vitro selection (SELEX) experiments have been instrumental in identifying the preferred RNA binding sites for RB69 RegA. These experiments revealed that RB69 RegA has a high affinity for RNA sequences containing UAA repeats. core.ac.uknih.govresearchgate.net These UAA repeats are frequently found in the intergenic regions of translationally coupled genes, often located between the stop codon of an upstream gene and the start codon of a downstream gene. core.ac.uknih.gov This suggests that the presence and arrangement of these UAA-rich sequences in the TIRs of certain mRNAs contribute significantly to their recognition and regulation by RB69 RegA.

Although T4 RegA binding sites also tend to be A+U rich and may include an AUG and a 5' poly(A) tract, there isn't an exact match between the SELEX-derived consensus sequence and all repressed T4 messages. nih.gov Similarly, while RB69 RegA SELEX experiments yielded predominately A+U rich sequences, they did not always contain a conserved AUG. nih.gov These findings emphasize that while A+U richness is a common feature, the specific sequence context and potentially the arrangement of elements like UAA codons within the TIR are key determinants for RegA binding and regulation. core.ac.uknih.gov The ability of RegA to recognize primary sequence in a structure-independent manner further contributes to its capacity to bind diverse target mRNAs. core.ac.uk

Potential Interactions with Host Factors (e.g., Ribosomal Components)

The primary mechanism by which RB69 RegA exerts its translational repression is by binding to target mRNAs and competing with the host ribosome for access to the translation initiation region. nih.gov While this implies an interaction with the ribosomal binding process, direct physical interaction between this compound and host ribosomal components (such as ribosomal proteins or ribosomal RNA) as part of its repressive function is not extensively detailed in the provided search results.

Some search results mention host factors in the context of phage infection and gene regulation. For example, host ribosomal protein S1 is known to stimulate the activity of T4 RegB, an endoribonuclease involved in mRNA processing and degradation. researchgate.netasm.org Another source mentions host elongation factors G and P and ribosomal protein S6 in relation to phage host recognition binding proteins and transcription termination, but not specifically in direct interaction with RB69 RegA for translational repression. uoguelph.ca

Research on protein-protein interactions within eukaryotic ribosomes and their assembly factors highlights the complexity of ribosomal interactions plos.org, but this is not directly applicable to the RB69 phage system which infects bacteria.

Advanced Research Methodologies for Rb69 Rega Protein Studies

Genetic Manipulation and Recombinant DNA Techniques

Genetic and recombinant DNA technologies have been fundamental in producing and modifying the RB69 RegA protein for in-vitro analysis.

To facilitate in-vitro studies, researchers have focused on overexpressing the this compound. The regA gene from bacteriophage RB69 has been cloned and expressed in various systems to produce the quantities of protein necessary for biochemical assays. nih.govnih.gov

A common strategy involves subcloning the RB69 regA gene into an expression vector such as pAS1. nih.gov In this system, the gene is placed downstream of a strong, inducible promoter, like the λ PL promoter. This allows for high-level expression of the protein upon induction. For instance, the RB69 regA gene was amplified via PCR and ligated into a BamH1/SalI cleaved pAS1 vector. nih.gov In some constructs, the regA gene is positioned to be translated through translational coupling, following the termination of an upstream gene's coding sequence, such as the λ cII gene. nih.gov

Despite these efforts, overexpression of RB69 RegA has presented challenges. Studies have shown that the expression levels of RB69 RegA can be considerably lower than that of its homolog, the T4 RegA protein, even when using the same vector system. nih.gov This suggests potential autorepression of RB69 regA translation. nih.gov

To overcome purification challenges and the protein's potential toxicity to host cells like Escherichia coli, modifications have been introduced. One such modification is the addition of a six-histidine tag (His6) to the carboxyl terminus of the protein. nih.gov This allows for efficient purification of the in-vitro synthesized protein using nickel-Sepharose affinity chromatography. nih.gov Linear DNA templates for in-vitro transcription-translation have also been generated by PCR, incorporating a T7 promoter and a consensus translation initiation region to drive the expression of the His-tagged RegA protein. nih.gov

Please see the table below for a summary of primers used in cloning the RB69 regA gene into the pAS1 vector.

PrimerSequence
Forward5′-CGC GGA TCC GGA ATG GTA AAA TGA TTG AAA TTA AAT TG-3′
Reverse5′-CGC GTC GAC CCA TTG CTT TAA TTA CCA ATT GTA TAT TTT GC-3′

This interactive table provides the sequences of the forward and reverse primers used for subcloning the RB69 regA gene into the pAS1 expression vector. nih.gov

Site-directed mutagenesis is a powerful technique used to investigate the structure-function relationship of the this compound by introducing specific amino acid changes. This method has been instrumental in identifying critical residues and regions involved in RNA binding and translational repression. researchgate.net

By altering the nucleotide sequence of the cloned regA gene, researchers have created mutant versions of the protein and characterized their properties. For example, the RegA691 mutant, which has an isoleucine-to-threonine substitution at position 24 (Ile-24→Thr), displays a phenotype that helps distinguish between site-specific and cooperative binding modes of the repressor. researchgate.net

Mutational analyses have revealed that certain regions of the RegA protein are particularly sensitive to amino acid substitutions. These include a region between Val-15 and Ala-25 and another between Arg-70 and Ser-73. researchgate.net The data suggest that the segment from Val-15 to Ala-25 may be analogous to helix-turn-helix domains found in DNA-binding proteins and is crucial for conferring RNA-binding specificity. researchgate.net

Furthermore, the characterization of mutant alleles has been used in binding assays to confirm the specificity of the protein-RNA interaction. For instance, while the wild-type this compound binds to a specific sequence in the T4 gene 44 RNA, it does not bind to a variant with a G–9U mutation, highlighting the precision of the recognition mechanism. nih.govnih.gov

Biochemical Assays for Protein-RNA Interactions

A variety of biochemical assays have been employed to quantitatively and qualitatively characterize the interaction between the this compound and its target RNA molecules.

Gel mobility shift assays, also known as electrophoretic mobility shift assays (EMSA), have been a primary tool for studying the in-vitro binding of this compound to its RNA targets. nih.govnih.gov This technique relies on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free RNA molecule. nih.gov

In these assays, a short, synthetic RNA oligonucleotide corresponding to the translational initiation region of a target mRNA is typically labeled with a radioactive isotope, such as 32P. nih.gov This labeled RNA is incubated with varying concentrations of purified this compound, and the resulting mixtures are subjected to electrophoresis. The separated free RNA and protein-RNA complexes are then visualized by autoradiography. nih.gov

These assays have been used to:

Demonstrate direct binding: The formation of a slower-migrating band in the presence of the protein confirms a direct interaction. nih.gov

Determine binding affinity: By titrating the protein concentration, one can calculate the apparent association constant (Kapp) or dissociation constant (Kd), which are measures of the binding affinity. nih.gov

Compare relative affinities: Gel shift assays have been used extensively to compare the binding affinities of RB69 RegA and T4 RegA for various cognate and non-cognate RNA targets. nih.govnih.gov

The results from these assays have shown that this compound has a different binding specificity and affinity compared to T4 RegA. For example, RB69 RegA exhibits a significantly higher affinity for the T4 gene 44 recognition element (RE) RNA than the T4 RegA protein itself. nih.govnih.gov

Please see the table below for a summary of the comparative binding affinities of RB69 and T4 RegA proteins for different RNA targets as determined by gel shift assays.

RegA ProteinRNA TargetRelative Affinity of RB69 RegA vs. T4 RegA
RB69 RegAT4 gene 44 RE RNA~7-fold higher
RB69 RegARB69 gene 44 RE RNA~4-fold higher
T4 RegARB69 gene 45 RE RNAT4 RegA has a higher affinity

This interactive table summarizes the relative binding affinities of RB69 RegA and T4 RegA proteins for specific RNA recognition elements, demonstrating the differing specificities of the two homologous proteins. nih.govnih.gov

RNase protection assays are utilized to precisely identify the specific nucleotide sequences on an mRNA molecule that are bound and protected by the this compound. nih.govnih.gov The principle of this assay is that the region of RNA in direct contact with the protein is shielded from digestion by ribonucleases (RNases). nih.gov

The experimental procedure involves incubating a labeled RNA probe with the this compound, followed by digestion with RNases such as E. coli RNase I and pancreatic RNase A. nih.gov The protected RNA fragments are then isolated and their size is determined by gel electrophoresis, allowing for the mapping of the binding site. nih.gov

These assays have revealed that this compound protects specific purine-rich sequences within the translation initiation regions of its target genes. nih.govnih.gov

On the RB69 gene 44 mRNA, the protected site spans nucleotides -9 to -3 relative to the AUG start codon and comprises the sequence GAAAAUU. nih.govnih.gov

On the RB69 gene 45 mRNA, a similar purine-rich sequence, GAAAUA, is protected at nucleotides -8 to -3. nih.govnih.gov

Fluorescence quenching is a powerful technique for studying molecular interactions, including those between proteins and RNA. It measures the decrease in fluorescence intensity of a fluorophore when it is in proximity to a quenching molecule. This change can be used to determine binding constants and study the kinetics of the interaction.

Despite its utility in characterizing other protein-RNA interactions, a review of the available scientific literature indicates that fluorescence quenching measurements have not been specifically reported for the study of the this compound and its interaction with RNA targets. While the methodology is well-established, its application to this particular system has not been documented in published research.

In Vivo Functional Assays

In vivo functional assays are crucial for understanding the biological role of the this compound within a cellular context. These experiments provide insights into its regulatory activities and interactions with other cellular components.

Plasmid-Mediated Complementation and Repression Assays

Plasmid-based systems have been instrumental in dissecting the function of the this compound. In these assays, the regA gene from bacteriophage RB69 is cloned into a plasmid vector, which is then introduced into a host bacterium, typically Escherichia coli. The expression of the plasmid-encoded RB69 RegA allows researchers to study its effect on the translation of specific target messenger RNAs (mRNAs), often from the related bacteriophage T4.

Studies have demonstrated that plasmid-encoded RB69 RegA can effectively repress the translation of several T4 early mRNAs. nih.govnih.gov This has been shown in experiments where E. coli cells carrying a plasmid with the RB69 regA gene are infected with a T4 phage that has a non-functional regA gene. The this compound, produced from the plasmid, "complements" the missing T4 RegA function and represses the expression of T4 genes.

Two-plasmid assays have further refined these observations. In this setup, one plasmid carries the RB69 regA gene, and a second, compatible plasmid carries a T4 target gene, such as gene 44, gene 45, or rpbA. nih.gov By inducing the expression of both genes, the repressive effect of RB69 RegA on the specific T4 target can be quantified. These experiments have suggested that the this compound may be a more potent repressor of T4 genes and general protein synthesis than the T4 RegA protein itself. nih.gov

Assay Type Key Findings Target Genes Repressed
Plasmid ComplementationRB69 RegA can functionally replace T4 RegA in vivo. nih.govT4 genes rIIA, rIIB, 44, 45, rpbA, and regA. nih.govnih.gov
Two-Plasmid RepressionRB69 RegA demonstrates efficient repression of specific T4 target genes. nih.govT4 genes 44, 45, and rpbA. nih.gov
Comparative RepressionRB69 RegA appears to be a more efficient general repressor than T4 RegA. nih.govGeneral protein synthesis and specific T4 genes. nih.gov

Pulse-Labeling and Protein Analysis (SDS-PAGE, Western Blot)

To directly measure the impact of RB69 RegA on protein synthesis, researchers employ pulse-labeling techniques. This method involves briefly exposing cells to a radiolabeled amino acid, such as 35S-methionine. The amount of radioactivity incorporated into newly synthesized proteins serves as a direct measure of the rate of protein synthesis.

In the context of RB69 RegA studies, E. coli cells expressing the protein from a plasmid are infected with T4 phage. A short "pulse" of a radiolabeled amino acid is then added. pnas.org Subsequent analysis of the total protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography reveals the pattern of protein synthesis. It has been observed that the expression of wild-type RB69 RegA leads to a significant reduction (around 60%) in the incorporation of the radiolabeled amino acid into total protein during T4 infection, indicating a general repression of protein synthesis. pnas.org

Western blot analysis is a complementary technique used to detect the presence and quantity of specific proteins. Using antibodies that recognize the RegA protein, researchers can confirm the expression of plasmid-encoded RB69 RegA. pnas.org This method has also been used to demonstrate the autogenous control of RB69 RegA, where the protein represses its own translation. This is evidenced by a nearly 10-fold increase in the production of mutant, non-functional RegA protein compared to the wild-type version. pnas.org

Computational and Bioinformatic Approaches

Computational and bioinformatic tools have become indispensable for studying the this compound, providing predictive insights into its structure, evolutionary relationships, and potential binding sites on RNA.

Homology Modeling for Structural Prediction

In the absence of an experimentally determined three-dimensional structure for the this compound, homology modeling provides a valuable alternative. This computational technique builds a structural model of a protein based on the experimentally determined structure of a homologous protein (a "template").

The structure of the T4 RegA protein has been solved, and given the significant sequence identity between the T4 and RB69 RegA proteins, the T4 structure serves as an excellent template for modeling RB69 RegA. nih.gov Homology modeling of RB69 RegA has revealed that the core RNA-binding motif, a helix-loop groove, is fully conserved between the two proteins. nih.gov Interestingly, the amino acid residues that differ between RB69 and T4 RegA are not randomly distributed but tend to cluster in specific areas on the protein's surface. nih.gov These clusters of divergent residues are located near the conserved RNA-binding domain and may contribute to the observed differences in RNA binding specificity between the two proteins. nih.gov

Sequence Alignment and Phylogenetic Analysis

Sequence alignment is a fundamental bioinformatic method used to compare the amino acid sequences of related proteins. The predicted amino acid sequence of the this compound shares 78% identity with its counterpart from bacteriophage T4. nih.govnih.gov Aligning these sequences allows for the identification of conserved and divergent residues.

Mutational studies, guided by sequence alignments, have been critical in identifying functionally important regions of the RegA protein. All ten missense mutations that were characterized affect amino acid residues that are conserved between RB69 and T4 RegA, underscoring their functional importance. nih.govnih.gov These studies have highlighted two regions that are particularly sensitive to mutation: one between valine-15 and alanine-25, and another between arginine-70 and serine-73. nih.govnih.gov The region from valine-15 to alanine-25 is suggested to be similar to the helix-turn-helix domains found in DNA-binding proteins and is thought to confer RNA-binding specificity. nih.govnih.gov

Information Weight Matrix Analysis for Potential Binding Sites

To identify the specific RNA sequences that RB69 RegA recognizes and binds to, a technique called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) has been employed. This method was used to isolate RNA sequences that bind to the this compound. The pool of selected RNA sequences showed a striking enrichment for repeating UAA triplets. nih.gov

Systematic Evolution of Ligands by EXponential Enrichment (SELEX)

Systematic Evolution of Ligands by EXponential Enrichment (SELEX) is a powerful in vitro selection technique used to identify specific, high-affinity RNA (or DNA) sequences, known as aptamers, that bind to a target molecule. In the study of the bacteriophage this compound, a translational repressor, SELEX has been instrumental in elucidating its RNA binding preferences and identifying its regulatory targets within the phage genome.

The SELEX methodology was employed to isolate RNA molecules that bind specifically to the this compound. nih.gov The process involved immobilizing the purified RegA protein and exposing it to a large, random library of RNA sequences. nih.govresearchgate.net Through multiple rounds of binding, partitioning, and amplification, RNA sequences with the highest affinity for the RegA protein were exponentially enriched.

After five rounds of this selection and amplification process, the resulting pool of RNA aptamers exhibited a remarkable degree of sequence uniformity. nih.govresearchgate.net Analysis of individual, cloned molecules from this pool revealed a clear enrichment for a repeating (UAA) sequence. nih.gov The most prominent sequence identified within the 14-nucleotide variable region was UAAUAAUAAUAAUA. nih.govresearchgate.net This finding strongly indicated a preference for A+U-rich sequences, and particularly for tandem UAA triplets, which often function as stop codons in the genetic code. nih.gov

Further investigation using gel shift assays confirmed the binding affinity of these selected sequences. These assays also explored the minimal sequence requirements for binding. It was demonstrated that while the longer (UAA)₄ sequence bound the protein effectively, shorter versions such as (UAA)₃ and (UAA)₂ also retained the ability to bind, albeit with potentially different affinities. nih.gov Conversely, the introduction of cytosine residues into the sequence was shown to prevent the binding of RB69 RegA, highlighting the protein's specificity for A and U bases. nih.gov

The data derived from the SELEX experiments provided a high-affinity consensus sequence for RB69 RegA binding. This information was then used to create an information weight matrix, a computational tool to scan the entire RB69 genome for sequences that match the identified binding motif. nih.gov This genomic scan identified 21 potential RegA binding sites located near the start and stop codons of various RB69 genes. nih.gov

One such identified site, located between the stop codon of gene 44 and the initiation codon of gene 62, contains the sequence GAAAUAAUAUG. This sequence, which is part of the mRNA for the DNA polymerase clamp loader complex, was experimentally verified to bind the this compound. nih.gov The preferred location for these binding sites appears to be in the translational initiation region, specifically between the Shine-Dalgarno sequence and the start codon, a region that frequently includes the UAA stop codon of the preceding gene. nih.gov

These findings contrast with similar SELEX studies on the closely related T4 phage RegA protein, which is 78% identical to the RB69 protein. researchgate.netresearchgate.net The optimal RNA target for T4 RegA was identified as AAAAUUGUUAUGUAA, a sequence distinct from the (UAA) repeats preferred by RB69 RegA. researchgate.netresearchgate.net This demonstrates that despite the high degree of protein homology, their RNA binding specificities have diverged.

Detailed Research Findings from SELEX Studies

The application of SELEX has yielded specific, quantitative data regarding the interaction between RB69 RegA and its RNA targets.

Table 1: RNA Sequences Selected by SELEX for RB69 RegA Binding

Sequence IDSequence (5' -> 3')Key FeatureBinding Confirmed
Enriched Pool ConsensusUAAUAAUAAUAAUA(UAA)₄ repeatYes
Variant 1(UAA)₃Shorter repeatYes
Variant 2(UAA)₂Minimal repeatYes
Control (with Cytosine)Sequence containing 'C'Cytosine inclusionNo

Table 2: Potential RB69 RegA Binding Sites Identified by Genome Scan

Genomic LocationAdjacent GenesIdentified SequenceFeatures
Intergenic regiongene 44 / gene 62GAAAUAAUAUGContains UAA and AUG
Multiple locations21 total sites identifiedA+U rich sequencesOften near start/stop codons

The dissociation constants derived from these studies show a hierarchy of binding affinities, allowing the RegA protein to differentially regulate its various target mRNAs. nih.govresearchgate.net The strongest binding sites, like the one associated with gene 44, enable tight repression, establishing a key mechanism for controlling the timing of viral gene expression. researchgate.netnih.gov

Future Directions and Unexplored Avenues in Rb69 Rega Protein Research

Elucidation of the Precise Molecular Determinants of RNA Binding Specificity

While initial studies have identified key aspects of RB69 RegA's RNA binding specificity, a more detailed molecular understanding is required. The protein is known to recognize and repress a subset of early T4 mRNAs, including those for genes 44, 45, and rpbA. nih.gov Comparative studies with T4 RegA have revealed differences in binding affinities for various target RNAs, suggesting subtle yet important distinctions in their recognition mechanisms. nih.govnih.gov For instance, RB69 RegA has a significantly higher affinity for T4 gene 44 RNA than T4 RegA does. nih.gov Further research should focus on a systematic and quantitative analysis of the binding determinants.

Key RNA Sequences: In vitro selection experiments (SELEX) have identified that RB69 RegA preferentially binds to RNAs containing repeating UAA triplets. nih.gov The sequence UAAUAAUAAUAAUA was notably enriched in these experiments. nih.gov RNase protection assays have pinpointed the protected region on RB69 gene 44 mRNA to the sequence GAAAAUU, located at nucleotides -9 to -3 relative to the start codon. nih.gov

Role of Flanking Regions and Secondary Structure: The influence of sequences and structures flanking the core recognition motif is not yet fully understood. Future studies should investigate how the broader mRNA context, including potential secondary structures, modulates the binding affinity and specificity of RB69 RegA.

Mutational Analysis: A comprehensive site-directed mutagenesis study of both the RB69 RegA protein and its RNA targets is needed. This would involve systematically altering amino acids in the predicted RNA-binding domain and nucleotides within and around the recognition site to precisely map the critical contacts for high-affinity binding.

Comparative Binding Affinities of RB69 and T4 RegA Proteins
RNA TargetRelative Affinity of RB69 RegARelative Affinity of T4 RegAKey Finding
T4 gene 44 RE RNAHigh (~7-fold higher than T4 RegA)LowerRB69 RegA shows a strong preference for this target. nih.gov
RB69 gene 44 RE RNAHigh (~4-fold higher than T4 RegA)LowerDemonstrates strong binding to its own cognate target. nih.gov
RB69 gene 45 RE RNALowerHigherT4 RegA exhibits a higher affinity for this specific RB69 target. nih.gov

Investigation into Potential Enzymatic Activities (e.g., Metal-Independent RNase)

The primary characterized function of RB69 RegA is as a translational repressor, physically blocking ribosome access to the mRNA. nih.gov However, the possibility of it possessing an intrinsic enzymatic activity has not been thoroughly investigated. Some RNA-binding proteins have been found to have dual roles, including nuclease activities. A key area for future research would be to explore whether RB69 RegA has any, such as a metal-independent ribonuclease (RNase) activity. This would involve in vitro assays with various RNA substrates under different conditions to detect any cleavage products. The absence of such activity would solidify its role as a pure repressor, while its discovery would open up a new dimension to its regulatory function, suggesting it might not only block translation but also promote the decay of target mRNAs.

Comprehensive Mapping of All RB69 RegA-Regulated Transcripts

Current knowledge of the transcripts regulated by RB69 RegA is largely based on studies of its effects on T4 phage mRNAs. nih.gov While it is known to repress between 15 and 30 different T4 mRNAs, a complete and systematic identification of all its native targets within the RB69 phage during infection has not been performed. nih.gov Modern high-throughput techniques could be employed to achieve this comprehensive mapping.

RNA Immunoprecipitation Sequencing (RIP-Seq): This technique would involve immunoprecipitating RB69 RegA-RNA complexes from infected cells, followed by high-throughput sequencing of the associated RNAs. cd-genomics.comrna-seqblog.com This would provide a genome-wide snapshot of the transcripts that are physically associated with the repressor in vivo.

Ribosome Profiling: By comparing ribosome occupancy on mRNAs in wild-type RB69 infections versus infections with a regA mutant, it would be possible to identify transcripts that show increased translation in the absence of the repressor.

A complete map of the RB69 RegA regulon would provide a clearer understanding of the physiological role of this protein in coordinating the temporal expression of phage genes.

Application of Advanced Biophysical Techniques to Study Binding Kinetics and Dynamics

While techniques like gel mobility shift assays and RNase protection assays have been instrumental, they often provide endpoint or steady-state information. nih.govnih.gov The application of more advanced biophysical techniques could offer real-time insights into the kinetics and dynamics of the RB69 RegA-RNA interaction.

Surface Plasmon Resonance (SPR): SPR can be used to measure the association (k_on) and dissociation (k_off) rates of the protein-RNA interaction in real-time, providing a detailed kinetic profile of the binding event. nih.govtbzmed.ac.ir

Bio-layer Interferometry (BLI): Similar to SPR, BLI is a label-free technology that can be used to determine binding kinetics and affinity, and it is particularly well-suited for high-throughput screening of different RNA targets or protein mutants. ucl.ac.ukresearchgate.netnih.gov

These techniques would allow for a more quantitative understanding of how specific nucleotide or amino acid changes affect the binding and dissociation rates, providing a dynamic view of the regulatory process.

Advanced Biophysical Techniques for Future RB69 RegA Research
TechniquePrinciplePotential Application for RB69 RegA
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface. nih.govDetermine on- and off-rates for RB69 RegA binding to various RNA targets. nih.gov
Bio-layer Interferometry (BLI)Measures changes in the interference pattern of light reflected from a biosensor tip. ucl.ac.ukresearchgate.netnih.govQuantify binding kinetics and affinities in real-time for wild-type and mutant proteins. ucl.ac.ukresearchgate.netnih.gov
RNA Immunoprecipitation Sequencing (RIP-Seq)Immunoprecipitation of an RBP followed by sequencing of associated RNAs. cd-genomics.comrna-seqblog.comGenome-wide identification of all native RB69 mRNA targets. cd-genomics.comrna-seqblog.com

Q & A

Q. What is the structural basis of RB69 RegA's RNA-binding specificity?

RB69 RegA contains a conserved helix-loop groove (or "pocket") that serves as the primary RNA recognition element. This motif is structurally similar to DNA-binding helix-turn-helix domains, with critical residues (e.g., Lys14, Thr18, Arg21 on helix-A) directly involved in RNA interaction. Mutational studies show substitutions in these residues reduce binding affinity by >50% . The pocket is further defined by conserved loops (e.g., Trp81 to Ala81 substitution abolishes RNA binding), and Phe106 crosslinks with RNA, suggesting proximity to the binding site . Homology modeling confirms conservation of this motif across T4-like phages .

Q. How does RB69 RegA repress translation initiation?

RB69 RegA binds purine-rich sequences upstream of the Shine-Dalgarno region or start codon, competing with ribosomes. For example, in gene 44 mRNA, it protects nucleotides -9 to -3 relative to the AUG start site, which contains the sequence GAAAAUU. This binding sterically blocks ribosome access while avoiding direct interaction with the initiator codon itself. SELEX experiments identified a preferred 5'-AAUAAUAAUAAnA-3' motif, enriched in A/U content but lacking conserved AUG sequences .

Q. What experimental systems are optimal for studying RB69 RegA-RNA interactions?

  • His-tagged protein expression : C-terminal His6-tagged RB69 RegA retains wild-type RNA-binding properties, enabling affinity purification via nickel-Sepharose. Linear PCR templates with T7 promoters avoid toxicity in E. coli and allow in vitro synthesis in wheat germ extracts .
  • Gel shift assays : Quantitative RNA gel shift assays using synthetic RNAs (e.g., gene 44 or 45 operators) reveal binding hierarchies (gene 44 > gene 45 > regA) and differential affinities between RB69 and T4 RegA .
  • RNase protection assays : Mapping protected regions on synthetic RNAs identifies sequence-specific binding sites .

Advanced Research Questions

Q. How do mutations in conserved regions alter RB69 RegA's regulatory hierarchy?

Missense mutations in two regions—Val-15 to Ala-25 and Arg-70 to Ser-73—disrupt RNA binding. For example:

  • Ile-24→Thr (RegA691) : Reduces cooperative binding but retains site-specific repression, suggesting separable mechanisms for hierarchical regulation .
  • Trp81→Ala81 : Abolishes RNA binding entirely, highlighting the loop's role in stabilizing interactions .
    These mutations are conserved across T4-like phages, implying evolutionary pressure to maintain these functional domains .

Q. Why does RB69 RegA exhibit higher RNA-binding affinity than T4 RegA despite 78% sequence identity?

Divergent residues cluster in surface regions outside the helix-loop groove. RB69 RegA binds T4 gene 44 RNA with 7-fold higher affinity than T4 RegA, while T4 RegA shows higher affinity for RB69 gene 45 RNA. Structural modeling suggests divergent residues near conserved binding pockets modulate specificity, possibly through electrostatic or conformational adjustments .

Q. How do data contradictions in RNA-binding assays inform experimental design?

  • In vivo vs. in vitro discrepancies : RB69 RegA represses T4 mRNAs in vivo but shows variable affinities in vitro, possibly due to cellular factors (e.g., chaperones) absent in purified systems .
  • SELEX vs. natural operator conflicts : SELEX-selected A/U-rich motifs differ from natural purine-rich operators, suggesting context-dependent binding (e.g., upstream stop codons or mRNA secondary structures) .
  • Resolution : Combine crosslinking, mutagenesis, and structural data to reconcile binding models .

Q. What methodologies resolve RB69 RegA-RNA complex structures?

  • Crystallography : Although no RegA-RNA complex structure exists, RB69 DNA polymerase structures (e.g., ternary complexes at 1.8 Å resolution) provide templates for homology modeling .
  • Crosslinking and footprinting : Phe106-RNA crosslinks and RNase protection assays define spatial constraints .
  • Computational docking : Align RNA SELEX motifs with the helix-loop groove to predict binding orientations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.